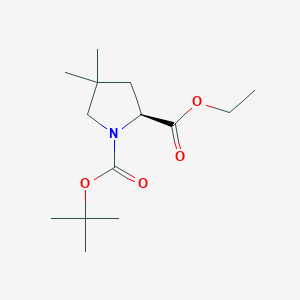

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNSAGPRRVZFDV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705288 | |

| Record name | 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001353-86-1 | |

| Record name | 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

Introduction: The Significance of Sterically Hindered Proline Analogs in Modern Drug Discovery

L-proline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1] The unique constrained cyclic structure of the proline ring plays a crucial role in defining the secondary structure of peptides and proteins.[1] In the realm of medicinal chemistry, the strategic modification of the proline scaffold has emerged as a powerful tool to modulate the conformational properties, metabolic stability, and biological activity of drug candidates.[2][3] Among these modifications, the introduction of a gem-dimethyl group at the 4-position of the pyrrolidine ring to yield 4,4-dimethyl-L-proline derivatives represents a particularly impactful strategy.

The gem-dimethyl moiety, a structural feature prevalent in numerous natural products, offers several advantages in drug design.[4] It can enhance target engagement and potency by inducing a specific bioactive conformation and through favorable van der Waals interactions.[4] Furthermore, this substitution can sterically shield adjacent chemical bonds from enzymatic degradation, thereby improving the pharmacokinetic profile of a molecule.[4] The synthesis and characterization of derivatives such as ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE are therefore of significant interest to researchers engaged in the development of novel therapeutics. This guide provides an in-depth exploration of a robust synthetic route to this valuable compound and a comprehensive overview of its analytical characterization.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound can be strategically approached in a multi-step sequence, commencing with a commercially available starting material and proceeding through key transformations to install the desired functional groups. The following protocol is a plausible and efficient pathway, with each step designed for high yield and purity.

Experimental Workflow for Synthesis

Sources

- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE CAS number and supplier

An In-Depth Technical Guide to ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a specialized proline derivative with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, characterize, and strategically employ this unique building block. We will delve into the synthesis from commercially available precursors, discuss its anticipated physicochemical properties, and explore its applications, particularly in the design of conformationally constrained peptides and peptidomimetics.

Introduction: The Significance of Substituted Proline Analogs

Proline and its derivatives are crucial components in a vast array of bioactive peptides and small molecule therapeutics. The rigid pyrrolidine ring of proline introduces conformational constraints into peptide backbones, influencing their secondary structure and, consequently, their biological activity. The strategic placement of substituents on the proline ring further refines these conformational preferences, offering a powerful tool for medicinal chemists to enhance potency, selectivity, and metabolic stability of drug candidates.

The 4,4-dimethyl substitution on the proline scaffold introduces a gem-dimethyl group, which creates significant steric hindrance. This modification is particularly valuable for:

-

Enforcing specific peptide conformations: The bulky dimethyl group can lock the peptide backbone into a desired geometry, enhancing its affinity for a biological target.

-

Improving metabolic stability: The gem-dimethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of a therapeutic peptide.

-

Modulating receptor selectivity: The precise conformational control offered by 4,4-dimethylproline can lead to improved discrimination between receptor subtypes.

Physicochemical Properties and Identification

While a dedicated entry for this compound is not prevalent, we can infer its properties based on closely related and commercially available analogs.

| Property | Anticipated Value / Characteristic |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Appearance | Colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

| CAS Number | Not readily available. Researchers are advised to assign a new CAS number upon synthesis and characterization. |

For comparison, here are the CAS numbers for some related, commercially available proline derivatives:

| Compound | CAS Number |

| Boc-L-proline methyl ester | 59936-29-7[1] |

| Ethyl N-Boc-L-proline-4-ene | 178172-26-4[2] |

| Boc-DL-Proline ethyl ester | 125347-83-3[3][4] |

| N-Boc-4-oxo-L-proline | 84348-37-8 |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 4,4-dimethyl-L-proline.

Step 1: N-Boc Protection of 4,4-Dimethyl-L-proline

This step involves the protection of the secondary amine of the proline ring with a tert-butoxycarbonyl (Boc) group.

Workflow for N-Boc Protection

Caption: Workflow for the N-Boc protection of 4,4-dimethyl-L-proline.

Detailed Protocol:

-

Dissolve 4,4-dimethyl-L-proline in an aqueous solution of sodium hydroxide (1 M).

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane or THF) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to 0 °C and carefully acidify with a cold aqueous solution of hydrochloric acid (1 M) to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4,4-dimethyl-L-proline.

Step 2: Esterification to this compound

The carboxylic acid of the Boc-protected intermediate is then converted to its ethyl ester.

Workflow for Esterification

Caption: Workflow for the esterification of N-Boc-4,4-dimethyl-L-proline.

Detailed Protocol:

-

Dissolve N-Boc-4,4-dimethyl-L-proline in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Alternatively, for a milder reaction, use a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) in dichloromethane with ethanol.

-

After completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics. The Boc-protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. The ethyl ester can be hydrolyzed to the free carboxylic acid for subsequent peptide bond formation.

Key Application Areas:

-

Development of Protease Inhibitors: The conformational constraints imposed by the 4,4-dimethylproline moiety can lead to potent and selective inhibitors of proteases, such as those involved in viral replication or cancer progression.

-

Design of GPCR Ligands: The rigidified peptide backbone can enhance binding to G-protein coupled receptors (GPCRs), leading to the development of novel therapeutics for a wide range of diseases.

-

Synthesis of Biologically Stable Peptides: The gem-dimethyl group can protect against enzymatic degradation, making it a valuable tool for designing orally bioavailable peptide drugs.[1]

Logical Relationship in Application

Caption: Application of the title compound in drug discovery.

Supplier Information for Starting Materials and Analogs

While a direct supplier for this compound may not be readily identifiable, the necessary starting material, 4,4-dimethyl-L-proline, and related analogs can be sourced from various chemical suppliers. Researchers are encouraged to check the catalogs of the following reputable vendors:

It is recommended to search these suppliers for "4,4-dimethyl-L-proline" and the CAS numbers of the related compounds listed in Section 2.

Conclusion

This compound represents a specialized yet highly valuable building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established chemical transformations. The unique conformational constraints imparted by the 4,4-dimethyl substitution offer a powerful strategy for the design of potent, selective, and metabolically stable peptide-based therapeutics. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this promising scaffold into their drug discovery programs.

References

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of Quaternary Proline Analogues. [Link]

-

Advent Chembio. 1-Boc-L-proline ethyl ester, 97%. [Link]

-

ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. [Link]

-

Der Pharma Chemica. L-Proline catalyzed one pot synthesis of novel 1,4-dihydro pyridine derivatives. [Link]

-

National Center for Biotechnology Information. Ethyl 5-oxo-L-prolinate. [Link]

-

ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

MDPI. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 1-Boc-4,4-dimethyl-L-prolinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization of the title compound.

Introduction

This compound is a specialized derivative of the amino acid proline. The incorporation of gem-dimethyl groups at the C4 position of the pyrrolidine ring introduces significant steric hindrance, which can enforce specific conformational preferences in peptides and other bioactive molecules.[1][2] The N-Boc protecting group is a cornerstone of modern peptide synthesis, ensuring controlled amide bond formation.[3] This guide elucidates the expected spectroscopic signatures that are crucial for the structural verification and purity assessment of this unique building block.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl ester, the Boc protecting group, and the dimethylproline ring. Due to the restricted rotation around the N-Boc amide bond, some signals may appear as broadened peaks or as two distinct sets of resonances for the cis and trans rotamers.[4]

Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl Ester) |

| ~4.15 | Doublet of Doublets (dd) | 1H | Cα-H (Proline Ring) |

| ~3.50 | Multiplet (m) | 2H | Cδ-H₂ (Proline Ring) |

| ~2.20 | Multiplet (m) | 1H | Cβ-H (Proline Ring) |

| ~1.90 | Multiplet (m) | 1H | Cβ-H (Proline Ring) |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc Group) |

| ~1.30 | Singlet (s) | 3H | Cγ-CH₃ (Proline Ring) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl Ester) |

| ~1.15 | Singlet (s) | 3H | Cγ-CH₃ (Proline Ring) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal.[5] The presence of the chiral center at Cα will render the two methyl groups at C4 diastereotopic, and thus they are expected to have slightly different chemical shifts.

Experimental Protocol (Predicted): The sample would be prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~154 | C =O (Boc) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~61 | -O-CH₂ -CH₃ (Ethyl Ester) |

| ~60 | C α (Proline Ring) |

| ~47 | C δ (Proline Ring) |

| ~40 | C γ (Proline Ring) |

| ~38 | C β (Proline Ring) |

| ~28 | -C(CH₃ )₃ (Boc) |

| ~26 | Cγ-CH₃ (Proline Ring) |

| ~25 | Cγ-CH₃ (Proline Ring) |

| ~14 | -O-CH₂-CH₃ (Ethyl Ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands will arise from the carbonyl groups of the Boc-carbamate and the ethyl ester.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1695 | Strong | C=O stretch (Boc-carbamate) |

| ~1400 | Medium | C-N stretch (Amide) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1160 | Strong | C-O stretch (Carbamate) |

The presence of two strong carbonyl absorption bands is a key characteristic feature for N-Boc protected amino acid esters.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques that would be suitable for this compound.

Experimental Protocol (Predicted): A high-resolution mass spectrum would be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 272.1805 | [M+H]⁺ (Calculated for C₁₄H₂₆NO₄⁺) |

| 216.1438 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 172.1125 | [M - Boc + H]⁺ (Loss of the Boc group) |

The fragmentation pattern is expected to be dominated by the loss of the labile tert-butyl group as isobutylene and the subsequent loss of the entire Boc group.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. The expected NMR, IR, and MS data presented herein are based on established spectroscopic principles and analysis of structurally related molecules. This information serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block in research and development settings.

References

- Al-Badran, S., & Horne, W. S. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(10), 3641–3652.

- Hughes, A. B. (2011).

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- Srinivasan, B., et al. (2014). N-Butoxycarbonyl-5-oxo-l-proline ethyl ester. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o154.

- Al-Badran, S., & Horne, W. S. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4865-4876.

- ChemicalBook. (n.d.). 1-tert-butoxycarbonyl-4-hydroxy-L-proline ethyl ester (37813-30-2) 1H NMR spectrum.

- iChemical. (n.d.). N-Boc-trans-4-amino-L-proline methyl ester, CAS No. 121148-00-3.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3354.

- ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top)

- Supporting Information: Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).

- ResearchGate. (n.d.). Activation of Boc‐protected amino boronic esters.

- ResearchGate. (n.d.). Synthetic pathway for Boc‐protected amino acids. R¹=H. A) Classic methodology (esterification with SOCl2 and protection) and B)

- National Institutes of Health. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 111(7), 4615-4671.

- PubMed. (2019). 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. The Journal of Physical Chemistry B, 123(24), 5079-5085.

- Chem-Impex. (n.d.). Boc-4,4-Difluoro-L-proline methyl ester.

- ACS Publications. (2018). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 83(21), 13217-13226.

- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.

- ChemicalBook. (n.d.). BOC-L-Proline(15761-39-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). N-Boc-trans-4-Hydroxy-L-proline methyl ester(74844-91-0) 1H NMR.

- Cayman Chemical. (2022).

- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- ChemicalBook. (n.d.). BOC-L-Proline | 15761-39-4.

- Sigma-Aldrich. (n.d.). N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0.

- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7.

- Biosynth. (n.d.). N-Boc-cis-4-fluoro-L-proline methyl ester | 203866-16-4 | FB86441.

- Taylor & Francis Online. (2009). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 31(8), 751-754.

- YouTube. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene.

- ChemicalBook. (n.d.). 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 13C NMR.

- Santa Cruz Biotechnology. (n.d.). Boc-DL-Proline ethyl ester | CAS 125347-83-3.

- PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-.

- MDPI. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules, 26(22), 7050.

- Cymit Quimica. (n.d.). Ethyl N-Boc-L-proline-4-ene, 10 mg.

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 1-tert-butoxycarbonyl-4-hydroxy-L-proline ethyl ester (37813-30-2) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Discovery and History of Substituted Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stature of Proline

Among the proteinogenic amino acids, proline occupies a unique position. Its secondary amine is incorporated into a pyrrolidine ring, a feature that imparts exceptional conformational rigidity compared to its acyclic counterparts.[1][2] This cyclic structure has profound implications for the secondary structure of proteins, influencing the rates of peptide bond formation and enabling cis-trans isomerization of the peptide bond, a critical step in protein folding.[1][2] First isolated in 1900 by Richard Willstätter and synthesized the following year by Emil Fischer, proline's distinct architecture has made it and its derivatives invaluable tools in synthetic chemistry and drug design.[1][3] This guide provides an in-depth exploration of the discovery and historical development of substituted proline derivatives, from their early identification to their central role in modern asymmetric catalysis and medicinal chemistry.

Part 1: Early Discoveries and Foundational Syntheses

The history of substituted proline derivatives begins shortly after the discovery of proline itself. The first and most notable derivative to be identified was hydroxyproline.

The Discovery of Hydroxyproline

In 1902, the eminent chemist Hermann Emil Fischer isolated hydroxyproline from hydrolyzed gelatin.[4] This discovery was significant as hydroxyproline is a major component of collagen, comprising roughly 13.5% of the protein in mammals and playing a crucial role in its stability.[4][5] Unlike most amino acids, hydroxyproline is not directly incorporated into proteins during translation. Instead, it is produced via the post-translational modification of proline residues by the enzyme prolyl 4-hydroxylase.[4][6][7][8] The synthesis of a racemic mixture of 4-hydroxyproline was achieved by Hermann Leuchs in 1905, marking an early milestone in the chemical synthesis of these derivatives.[4]

Early Synthetic Strategies for Substituted Prolines

The development of synthetic methodologies for creating a wider variety of substituted prolines has been a continuous area of research. These approaches can be broadly categorized into three main routes:

-

Direct Functionalization of Proline Derivatives: This involves modifying the proline ring directly. For instance, the synthesis of 3-substituted prolines via nucleophilic substitution of a bromine intermediate was reported by Häusler and Schmidt in 1979.[9] Other methods include the regioselective alkylation of 4-oxoproline.[9]

-

Intramolecular Cyclization: These methods construct the pyrrolidine ring from a linear precursor. Various bond-forming strategies have been employed, including anionic, cationic, and radical processes to form either C-C or C-N bonds.[9] A notable example is the amino-zinc-ene-enolate cyclization, which has proven to be a powerful method for synthesizing 3-substituted prolines.[9][10]

-

Intermolecular Cyclization: This approach involves the reaction of two different molecules to form the proline ring, often through sequences like Michael additions followed by alkylation.[9]

These foundational synthetic strategies have paved the way for the creation of a vast library of proline derivatives with diverse functionalities, enabling their exploration in various scientific fields.

Part 2: The Dawn of Organocatalysis - Proline Takes Center Stage

Perhaps the most transformative application of proline and its derivatives has been in the field of asymmetric organocatalysis. This area of research leverages small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering a greener and often more practical alternative to metal-based catalysts.

The Seminal, Yet Overlooked, Discovery

The seeds of proline organocatalysis were sown in 1971, with the independent and nearly simultaneous discoveries by two industrial research groups. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, as it is now known, demonstrated that (S)-proline could catalyze an intramolecular aldol reaction to produce a bicyclic ketone with high enantiomeric excess.[11][12][13][14] This was a groundbreaking discovery, showcasing the potential of a simple amino acid to act as an efficient asymmetric catalyst.[14][15] However, for reasons that are not entirely clear, these remarkable findings remained largely dormant in the chemical literature for nearly three decades.[12]

The Renaissance of Proline Catalysis

The field of organocatalysis was reignited in 2000 with the seminal work of Benjamin List and Carlos F. Barbas III, who reported that L-proline could effectively catalyze intermolecular aldol reactions.[11][12] In the same year, David W.C. MacMillan introduced the concept of "organocatalysis" and developed imidazolidinone catalysts derived from amino acids for asymmetric Diels-Alder reactions.[11][16] These publications marked a turning point, sparking a massive wave of research into the catalytic capabilities of proline and its derivatives.[15]

The catalytic power of proline is attributed to its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[17] The reaction mechanism is believed to proceed through an enamine intermediate, formed between the ketone and the proline catalyst. The chirality of the proline then directs the approach of the electrophile, leading to the formation of one enantiomer of the product over the other.[13][16] The carboxylic acid group is thought to play a crucial role in stabilizing the transition state through hydrogen bonding.[13][14]

Experimental Protocol: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

This protocol is a representative example of the early work in proline-catalyzed intramolecular aldol reactions.

Reaction: Asymmetric cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (triketone)

-

(S)-(-)-Proline

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of the achiral triketone in anhydrous DMF, add 3 mol% of (S)-(-)-proline.

-

Stir the reaction mixture at room temperature for approximately 20-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral ketol by column chromatography on silica gel.

Expected Outcome: The reaction typically yields the chiral ketol product with a high enantiomeric excess (e.g., 93% ee as originally reported).[12][14]

Diagram: The Catalytic Cycle of Proline in an Aldol Reaction

Caption: Catalytic cycle of a proline-catalyzed intermolecular aldol reaction.

Part 3: The Expansion of the Organocatalytic Toolbox

The initial success of proline in aldol reactions led to its application in a wide array of other asymmetric transformations, including:

-

Mannich Reactions: The proline-catalyzed Mannich reaction provides a direct route to chiral β-amino carbonyl compounds.[13][18]

-

Michael Additions: Proline and its derivatives facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high stereoselectivity.[12][13][17]

-

α-Functionalization Reactions: This includes α-amination, α-aminoxylation, and α-halogenation of aldehydes and ketones, providing access to a variety of chiral building blocks.[12][13]

To improve upon the catalytic efficiency and substrate scope of proline, numerous substituted proline derivatives have been developed as next-generation organocatalysts. For example, diarylprolinol silyl ethers, developed by Jørgensen and Hayashi, and proline sulfonamides have shown enhanced reactivity and selectivity in various reactions.[11][15]

| Catalyst Type | Key Reactions | Typical Enantiomeric Excess (ee) |

| (S)-Proline | Aldol, Mannich, Michael | 70% to >99% |

| Diarylprolinol Silyl Ethers | Michael, Aldol, Diels-Alder | >90% to >99% |

| Proline Sulfonamides | Aldol, Michael | High (often >90%) |

Table 1: Comparison of selected proline-based organocatalysts and their performance in key asymmetric reactions.

Part 4: Substituted Prolines in Medicinal Chemistry and Drug Design

The unique conformational constraints imposed by the proline ring make its derivatives highly valuable scaffolds in medicinal chemistry.[9][19] By incorporating substituted prolines into peptide or small molecule drug candidates, researchers can modulate their structure, stability, and biological activity.[20][21]

Key Applications in Drug Development:

-

Peptidomimetics: Substituted prolines are used to create peptide mimics with improved pharmacokinetic properties, such as resistance to proteolytic degradation.[10]

-

Conformational Control: The substitution pattern on the proline ring can be used to favor specific conformations, which can be crucial for binding to a biological target.[19][20] For example, fluorinated prolines have been extensively used due to the strong stereoelectronic effects of the fluorine atom.[19]

-

Bioactive Scaffolds: The proline framework is a common feature in many biologically active natural products and synthetic drugs. Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogues, including recent examples like daridorexant, trofinetide, and nirmatrelvir.[22][23][24]

Diagram: General Synthetic Approaches to Substituted Prolines

Caption: Major synthetic routes to substituted proline derivatives.

Conclusion and Future Outlook

The journey of substituted proline derivatives, from their initial discovery in natural products to their current status as indispensable tools in asymmetric catalysis and drug discovery, is a testament to their remarkable chemical properties. The field of proline organocatalysis, which lay dormant for decades before its explosive resurgence, continues to evolve with the development of ever more sophisticated and efficient catalysts. In medicinal chemistry, the ability to fine-tune molecular architecture and properties through proline substitution ensures that these derivatives will remain a cornerstone of rational drug design for the foreseeable future. The ongoing exploration of novel synthetic methodologies and the application of proline analogues in new therapeutic areas promise a vibrant and impactful future for this unique class of molecules.

References

-

Hydroxyproline - Wikipedia. Available at: [Link]

-

Mothes, C., et al. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]

-

Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. IntechOpen. Available at: [Link]

-

Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. Available at: [Link]

-

Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. Available at: [Link]

-

Proline organocatalysis - Wikipedia. Available at: [Link]

-

Hydroxyproline | Collagen, Protein, Amino Acids. Britannica. Available at: [Link]

-

Proline-catalyzed aldol reactions - Wikipedia. Available at: [Link]

-

Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Medium. Available at: [Link]

-

Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

-

Advances in Proline-Catalyzed Asymmetric Reactions | Request PDF. ResearchGate. Available at: [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

-

Conformational landscape of substituted prolines. PMC. Available at: [Link]

-

Synthesis of derivatives of 2-aminoproline and 5-aminoproline. The Journal of Organic Chemistry. Available at: [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC. Available at: [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Available at: [Link]

-

Proline Analogues. Chemical Reviews. Available at: [Link]

-

SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN. PMC. Available at: [Link]

-

A Practical Synthesis of trans-3-Substituted Proline Derivatives Through 1,4-Addition. | Request PDF. ResearchGate. Available at: [Link]

-

SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN. PubMed. Available at: [Link]

-

SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN. PNAS. Available at: [Link]

-

Proline - Wikipedia. Available at: [Link]

-

Proline derivatives used in this study. ResearchGate. Available at: [Link]

-

Properties, metabolisms, and applications of L-proline analogues. ResearchGate. Available at: [Link]

-

Proline, Valine and Methionine. Chemtymology. Available at: [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. Available at: [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. MDPI. Available at: [Link]

-

(PDF) Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis. ResearchGate. Available at: [Link]

-

Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis. PubMed. Available at: [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Proline Derivatives and Analogs [sigmaaldrich.com]

- 3. chemtymology.co.uk [chemtymology.co.uk]

- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 5. Hydroxyproline | Collagen, Protein, Amino Acids | Britannica [britannica.com]

- 6. SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 15. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of 4,4-Dimethyl Substitution in L-Proline Analogs

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

L-proline is a unique proteinogenic amino acid whose constrained pyrrolidine ring plays a pivotal role in protein structure and asymmetric catalysis.[1][2][3] Modification of this ring offers a powerful strategy for fine-tuning molecular conformation and reactivity. This technical guide provides an in-depth examination of 4,4-dimethyl substitution on the L-proline scaffold. We will explore the profound stereochemical consequences of this gem-dimethylation, detailing its impact on pyrrolidine ring pucker, and consequently, its applications. This guide will cover synthetic methodologies, the enhancement of stereoselectivity in organocatalysis, and the strategic advantages for medicinal chemistry, including improved metabolic stability and conformational pre-organization in peptidomimetics.

The Conformational Bedrock: Pyrrolidine Ring Pucker

The L-proline ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[4] This puckering significantly influences the backbone dihedral angles (φ, ψ) of a peptide chain and is correlated with the cis/trans isomerization of the preceding peptide bond.[2]

-

Cγ-endo Pucker: The Cγ atom is displaced on the same side as the carboxyl group. This conformation is strongly favored when the preceding peptide bond is in the cis configuration.[2][5]

-

Cγ-exo Pucker: The Cγ atom is on the opposite side of the carboxyl group. This pucker is more compatible with a trans peptide bond and is the predominant conformation in structures like the collagen triple helix.[6]

Substituents on the C4 position can bias this equilibrium through stereoelectronic or steric effects. For instance, electron-withdrawing groups like fluorine enforce a pucker preference due to the gauche effect.[3][7] Specifically, (2S, 4R)-4-fluoroproline strongly favors the Cγ-exo pucker, enhancing protein stability when substituted at a native trans-proline site.[7][8]

The Gem-Dimethyl Effect: A Steric Lock

Introducing a 4,4-dimethyl group fundamentally alters the conformational landscape, not through electronics, but through sterics. This is an application of the Thorpe-Ingold effect , where gem-disubstitution compresses the internal bond angles of the chain, favoring a cyclic or constrained conformation.[9][10][11] In the pyrrolidine ring, the bulky gem-dimethyl groups create significant steric hindrance that effectively "locks" the ring into a specific pucker. This rigidification minimizes torsional strain and prevents the ring from sampling alternative conformations, providing a level of pre-organization that is highly desirable in rational design. This contrasts with 4,4-difluoroproline, which, while influential, still allows for a mixture of puckers.[12][13]

Sources

- 1. Conformational analysis of L-prolines in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 10. books.lucp.net [books.lucp.net]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to chiral building blocks in organic synthesis

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

Abstract

The synthesis of enantiomerically pure compounds is a foundational pillar of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical to its biological function. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are essential for the construction of stereochemically defined complex molecules.[] This guide provides a comprehensive overview of chiral building blocks, their classification, the primary strategies for their synthesis, and their application in the strategic construction of complex, stereochemically-defined molecules. We will delve into the causality behind experimental choices, present detailed protocols for key methodologies, and offer a comparative analysis of synthetic strategies to provide researchers, scientists, and drug development professionals with a field-proven perspective on this critical area of synthesis.

The Imperative of Chirality in Drug Development

A substantial percentage of pharmaceutical drugs are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit significantly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1] This inherent enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while its counterpart could be inactive or, in worst-case scenarios, cause severe adverse effects.[1]

The case of thalidomide is a stark and tragic reminder of this principle. The (R)-enantiomer possessed the intended sedative properties, whereas the (S)-enantiomer was a potent teratogen responsible for devastating birth defects.[1] Consequently, regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines emphasizing the need to characterize each enantiomer in a chiral drug.[1][3] This regulatory landscape has cemented the demand for robust and efficient methods to access enantiomerically pure compounds, making the strategic use of chiral building blocks more critical than ever.[3]

Classification and Sourcing of Chiral Building Blocks

Chiral building blocks can be broadly categorized based on their origin. The choice of a starting material is a critical decision in synthesis design, balancing factors of availability, cost, and structural complexity.

The Chiral Pool: Nature's Readily Available Synthons

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources.[4][5][6] Utilizing these molecules is often the most direct and economical strategy, as the initial stereocenters are already established by nature.[4] Key contributors to the chiral pool include amino acids, sugars, terpenes, and hydroxy acids.[6] Their inherent chirality can be preserved and transferred through a synthetic sequence, significantly improving the efficiency of total synthesis.[6]

| Class | Examples | Common Applications in Synthesis |

| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts.[1] |

| Carbohydrates | D-Glucose, D-Fructose, D-Mannitol | Starting materials for complex natural products due to their high density of stereocenters.[4] |

| Terpenes | (+)-Camphor, (-)-Menthol, α-Pinene | Serve as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[1][6] |

| Hydroxy Acids | (S)-Lactic acid, (R,R)-Tartaric acid | Precursors for chiral epoxides, esters, and lactones.[1][4] |

| Alkaloids | Cinchonine, Quinine, (-)-Sparteine | Act as resolving agents and are precursors to highly effective chiral ligands and catalysts.[1] |

Synthetic Chiral Building Blocks

While the chiral pool is invaluable, it does not provide access to all desired stereochemical configurations or substitution patterns. Synthetic chiral building blocks, generated through chemical modification or de novo synthesis, offer greater design flexibility.[7] Chemists employ asymmetric synthesis, chiral auxiliaries, or catalysis to produce a vast array of tailored small molecules, including chiral amines, alcohols, carboxylic acids, and heterocycles, that are rare or unavailable in nature.[][7] This approach is fundamental for accessing novel chemical space in drug discovery and materials science.[7]

Core Strategies for Obtaining Enantiomerically Pure Compounds

The synthesis of single-enantiomer compounds is approached through three primary strategies: resolution of racemic mixtures, utilization of the chiral pool (as discussed above), and asymmetric synthesis. The choice of strategy is dictated by the target molecule's structure, scalability requirements, and economic viability.

Caption: Primary strategies for obtaining enantiomerically pure compounds.

Resolution of Racemic Mixtures

Many conventional chemical syntheses produce a racemic mixture—an equal 50:50 mixture of both enantiomers.[4][8] Resolution is the process of separating these enantiomers.[9][10] Because enantiomers have identical physical properties (e.g., boiling point, solubility), this separation is not trivial and requires converting them into diastereomers, which do have different physical properties.[8][11]

Key Resolution Techniques:

-

Diastereomeric Salt Formation: This is the most common method, involving the reaction of a racemic acid or base with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid, brucine) to form a pair of diastereomeric salts.[8][10] These salts have different solubilities, allowing one to be crystallized and separated. The resolving agent is then removed to yield the pure enantiomer.[10]

-

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase or protease, will selectively catalyze a reaction (e.g., hydrolysis of an ester) on only one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[12][13] This allows for the easy separation of the reacted and unreacted species.

-

Chiral Chromatography: In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. One enantiomer interacts more strongly with the stationary phase, causing it to move more slowly through the column and enabling separation.[14][15]

While effective, resolution has a significant drawback: the maximum theoretical yield for the desired enantiomer is only 50%, with the other half being discarded unless a racemization and recycling process can be implemented.[10]

Asymmetric Synthesis: The Pursuit of Efficiency

Asymmetric synthesis is the most elegant and atom-economical approach, as it aims to selectively create the desired enantiomer from a prochiral starting material.[4][16] This is achieved by introducing a chiral influence into the reaction environment.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction.[17][18] The auxiliary creates a sterically biased environment, forcing an incoming reagent to attack from a specific face of the molecule, thus forming one diastereomer preferentially. After the new stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[17]

Prominent examples include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries, which are frequently derived from the chiral pool.[19][20]

Caption: General workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Evans' Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone, a classic example of using a chiral auxiliary to create a new stereocenter.

-

Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq). Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-propionyl oxazolidinone.

-

Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate. Causality: The rigid chelated structure of the enolate, dictated by the auxiliary, is key to blocking one face of the molecule from the electrophile.

-

Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 4 hours. Causality: The bulky phenyl and methyl groups on the auxiliary sterically hinder the top face, directing the incoming benzyl bromide to attack from the less hindered bottom face.

-

Workup and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate and purify the diastereomerically enriched product. To cleave the auxiliary, dissolve the product in a THF/water mixture and add lithium hydroxide (LiOH) (2.0 eq). Stir at room temperature until the reaction is complete. Acidify and extract to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

The use of a chiral catalyst is a highly efficient and desirable approach, as a small, substoichiometric amount of the catalyst can generate a large quantity of an enantiomerically enriched product.[4][21] This is a cornerstone of "green chemistry" and is highly scalable for industrial applications.[21]

-

Transition-Metal Catalysis: This is a dominant method where a transition metal (e.g., Rhodium, Ruthenium, Palladium) is complexed with a chiral ligand.[22] The chiral ligand creates a defined three-dimensional space around the metal center, which in turn orchestrates the enantioselective transformation of the substrate.[22] Landmark reactions include the Noyori Asymmetric Hydrogenation of ketones and the Sharpless Asymmetric Epoxidation of allylic alcohols.[23][24]

-

Organocatalysis: This sub-field utilizes small, purely organic molecules (e.g., proline, cinchona alkaloids) as catalysts.[22][25] These catalysts often mimic the function of enzymes and can induce high levels of enantioselectivity in a wide range of reactions, such as aldol and Michael additions.[22][26]

-

Biocatalysis: This strategy employs isolated enzymes or whole-cell systems as catalysts.[12] Biocatalysis offers exceptional selectivity (enantio-, regio-, and chemo-) under very mild reaction conditions (room temperature, atmospheric pressure, aqueous media).[27][28] The use of enzymes like ketoreductases, transaminases, and hydrolases is becoming increasingly common in the pharmaceutical industry for producing chiral alcohols, amines, and other key intermediates.[13][27] The sustainability and high efficiency of biocatalytic reactions make them a powerful tool for green and cost-effective synthesis.[29]

Experimental Protocol: Noyori Asymmetric Hydrogenation of a Ketone

This protocol describes the enantioselective reduction of an aromatic ketone to a chiral secondary alcohol using a chiral Ru-catalyst.

-

Catalyst Preparation: In a glovebox, a pressure-rated reactor is charged with acetophenone (1.0 eq) and a solution of the chiral catalyst, such as (R)-Ru(OAc)₂[(S)-BINAP] (0.005 eq), in anhydrous methanol.

-

Hydrogenation: The reactor is sealed, removed from the glovebox, and purged several times with high-purity hydrogen gas. The reactor is then pressurized with hydrogen gas to 15 atm.

-

Reaction: The reaction mixture is stirred vigorously at 60 °C for 24 hours. The progress of the reaction is monitored by TLC or GC. Causality: The C₂-symmetric BINAP ligand coordinates to the ruthenium center, creating a chiral pocket. The ketone substrate coordinates to the metal in a specific orientation to minimize steric clash with the ligand's phenyl groups, exposing one prochiral face to the hydride transfer from the metal, leading to the formation of one enantiomer of the alcohol preferentially.

-

Workup and Analysis: After completion, the reactor is cooled and carefully depressurized. The solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

| Reaction / Method | Substrate Type | Typical Enantiomeric Excess (ee %) |

| Evans' Asymmetric Alkylation | N-Acyl Oxazolidinones | >97%[1] |

| Noyori Asymmetric Hydrogenation | Functionalized Ketones | 96–>99%[1] |

| Sharpless Asymmetric Epoxidation | Prochiral Allylic Alcohols | 90–98%[1] |

| Enzymatic Resolution (e.g., with Lipase) | Racemic Esters/Alcohols | >99% (for one enantiomer) |

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, providing the foundational stereochemical information required for the efficient and precise construction of complex molecules.[1] The choice between leveraging the natural chiral pool, performing a classical resolution, or designing an elegant asymmetric synthesis depends on a strategic analysis of the target molecule, available resources, and desired scale. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, innovations in catalytic asymmetric synthesis and biocatalysis will undoubtedly play an even more crucial role.[24] A deep understanding of the principles and methodologies outlined in this guide is essential for any scientist aiming to master the art of stereocontrolled synthesis.

References

- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- BenchChem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.

-

Rossino, G., Robescu, M. S., & Licastro, E. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11). Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

JOCPR. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Retrieved from [Link]

-

Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-353. Retrieved from [Link]

-

Rossino, G., Robescu, M. S., & Licastro, E. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11). Retrieved from [Link]

-

da Silva, J. L., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

-

Nagao, Y. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 60(2). Retrieved from [Link]

-

Slideshare. (n.d.). Racemisation and method of resolution. Retrieved from [Link]

-

Wiley. (n.d.). Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications. Retrieved from [Link]

-

StudySmarter. (2023). Chiral Pool: Synthesis, Definition & Asymmetric Technique. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]

-

ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]

-

Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Methods of Asymmetric Synthesis using chiral pool 2.pptx. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]

-

Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Importance of Chiral Building Blocks. Retrieved from [Link]

-

Dalal Institute. (n.d.). Methods of Resolution. Retrieved from [Link]

-

Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

-

Unknown. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

IIT Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. Retrieved from [Link]

-

Physics Frontier. (2025). What Is A Chiral Pool?. Retrieved from [Link]

-

Ye, K.-Y., et al. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research, 51(3), 644-656. Retrieved from [Link]

-

Maji, B. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8343-8380. Retrieved from [Link]

-

Bluefield Esports. (n.d.). chiral building blocks synthesis. Retrieved from [Link]

-

Meijer, E. W., et al. (2001). Chiral Architectures from Macromolecular Building Blocks. Chemical Reviews, 101(12), 4071-4098. Retrieved from [Link]

-

Wojaczyńska, E., et al. (2022). Chiral Building Blocks in Asymmetric Synthesis. Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 8. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 9. Racemisation and method of resolution | PPTX [slideshare.net]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. jackwestin.com [jackwestin.com]

- 12. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Chiral compounds – abcr Gute Chemie [abcr.com]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 18. york.ac.uk [york.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mt.com [mt.com]

- 22. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 23. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 26. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 27. pharmasalmanac.com [pharmasalmanac.com]

- 28. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc Protection in Amino Acid Chemistry

Introduction: The Critical Role of Amine Protection in Synthesis

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Unprotected amino groups, being nucleophilic and basic, can lead to a myriad of unwanted side reactions, compromising the integrity and yield of the target molecule.[1] To orchestrate the desired sequence of chemical events, a strategy of temporary "masking" or "protecting" reactive functional groups is employed. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for the protection of the α-amino group of amino acids.[2] Its widespread adoption is a testament to its unique combination of stability under various conditions and its facile, selective removal under mild acidic conditions.[3][] This guide provides a comprehensive technical overview of Boc protection chemistry, from its underlying mechanisms to field-proven experimental protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

The Boc Group: Properties and Strategic Advantages

The tert-butyloxycarbonyl (Boc) protecting group is a carbamate that offers significant advantages in multi-step organic synthesis.[1][5] Its bulky tert-butyl group provides steric hindrance, and its electronic properties render it stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments.[3][5][6] This stability makes it an ideal choice for complex synthetic routes where other functional groups need to be manipulated without affecting the protected amine.

One of the most significant advantages of the Boc group is its acid lability.[][7] It can be readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), without affecting more acid-stable protecting groups.[2][8][9] This property is fundamental to the concept of orthogonal protection , where different protecting groups can be removed selectively under distinct chemical conditions, allowing for the stepwise construction of complex molecules like peptides.[6][10][11] In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, while not strictly orthogonal, leverages differential acid lability to achieve selective deprotection.[12][13][14]

The Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is a nucleophilic acyl substitution reaction.[15] The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2][16] The reaction is typically carried out under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity.[2]

The mechanism proceeds as follows:

-

Deprotonation: A base, such as sodium hydroxide or triethylamine, removes a proton from the amino group of the amino acid, generating a more potent nucleophile.[2]

-

Nucleophilic Attack: The deprotonated amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][17]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide gas and tert-butanol, driving the reaction to completion.[17] The final product is the N-Boc protected amino acid.

Visualizing the Boc Protection Mechanism

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Experimental Protocol: Synthesis of N-Boc-L-Alanine

This protocol details a standard procedure for the Boc protection of an amino acid in the solution phase.[18]

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).[18]

-

Cooling: Cool the solution to 0°C in an ice bath with stirring.[18]

-

Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution while maintaining vigorous stirring.[18]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[18]

-

Workup - Extraction: Once the reaction is complete, wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[18]

-

Workup - Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl at 0°C. This will protonate the carboxylic acid and may cause the product to precipitate.[18]

-

Workup - Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-Alanine product.[18]

Visualizing the Boc Protection Workflow

Caption: Experimental workflow for Boc protection of an amino acid.

The Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[9][19] The most commonly used reagent for this purpose is trifluoroacetic acid (TFA), often in a solution with a scavenger and a solvent like dichloromethane (DCM).[7][9][15]

The deprotection mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[2][9][20]

-

Cleavage and Cation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][9][20]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[8][9][20]

-

Amine Salt Formation: The newly liberated amine is in an acidic environment and is therefore protonated, typically forming a trifluoroacetate salt.[9][20]

Visualizing the Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Critical Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile that can cause problematic side reactions.[7][9] It can alkylate electron-rich amino acid side chains, such as those of tryptophan, tyrosine, and methionine.[3][9] To prevent these undesirable modifications, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cation.[6][7][9] Common scavengers include anisole, thioanisole, and cresol.[3][7]

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[18][19]

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[18][19]

-

Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[19][21]

-

Washing: Drain the deprotection solution and wash the resin multiple times with DCM to remove residual TFA and the cleaved Boc group byproducts.[22]

-

Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 5% solution of DIEA in DCM. This step is crucial for preparing the free amine for the subsequent coupling reaction.[19][22]

-

Final Washes: Wash the resin again with DCM to remove excess DIEA.[18][19] The resin is now ready for the next amino acid coupling step.

Visualizing the SPPS Boc Deprotection Workflow

Caption: Workflow for Boc deprotection in Solid-Phase Peptide Synthesis.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final product. The following table summarizes typical parameters for these reactions.

| Parameter | Boc Protection (Solution Phase) | Boc Deprotection (SPPS) |

| Key Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic Acid (TFA) |

| Equivalents | 1.1 - 1.5 eq. of (Boc)₂O | 25-50% (v/v) TFA in DCM |

| Base | NaOH, Na₂CO₃, or TEA (2 eq.) | DIEA (for neutralization step) |

| Solvent | Dioxane/Water, THF/Water, Acetone/Water | Dichloromethane (DCM) |

| Reaction Time | 4 - 12 hours | 20 - 30 minutes |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Yield | >95% | >99% (for a single step) |

Conclusion

The tert-butyloxycarbonyl (Boc) group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust stability under a variety of conditions, coupled with its clean and efficient removal under mild acidic conditions, provides a reliable and versatile strategy for amine protection. A thorough understanding of the mechanisms of Boc protection and deprotection, the practical considerations of experimental protocols, and the strategic use of scavengers are essential for leveraging this chemistry to its full potential. The methodologies and principles outlined in this guide serve as a solid foundation for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other complex organic molecules.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Oxford Academic. SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-